molecular formula C13H11N3O2 B3036723 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide CAS No. 400076-16-6

3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

Cat. No. B3036723
CAS RN: 400076-16-6
M. Wt: 241.24 g/mol
InChI Key: FCSAJKUHHIRICI-UHFFFAOYSA-N
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Description

3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is a chemical compound with the molecular formula C13H11N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The linear formula of 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is C13H11N3O2 . The molecular weight is 241.24534 .

Scientific Research Applications

Prodrug Development

3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide and its derivatives have been studied in the context of prodrug development. For instance, 3-carboxyisoxazole was synthesized to improve oral absorption and metabolism in rats, showing its potential as a prodrug for anti-inflammatory agents (Patterson, Cheung, & Ernest, 1992).

Antitumor Activity

Research has been conducted on pyrimidiopyrazole derivatives, including 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide, for their antitumor activity. These compounds have shown effectiveness against HepG2 cell lines, indicating potential applications in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Antibacterial Activities

Studies on derivatives of 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide, such as 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, have shown promising antibacterial activities against various bacterial strains. This highlights the compound's potential in the development of new antibiotics (Shu-jun, 2006).

Immunomodulatory Effects

Isoxazol derivatives, including 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide, have been investigated for their immunosuppressive properties. They have been shown to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, which is essential for immune cell functions. This suggests their potential use in autoimmune diseases and transplant rejection therapies (Knecht & Löffler, 1998).

Herbicidal Applications

The compound has been studied for its herbicidal activity. Specifically, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, a derivative, exhibit significant preemergent and postemergent herbicidal activity against a range of weeds. This indicates its potential use in agricultural settings for weed control (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Structural and Chemical Studies

Research has also been conducted on the chemical structure and properties of 3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide derivatives. For example, studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have provided insights into their tautomeric structures and chemical behavior (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-cyano-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(11(8-14)15-18-9)13(17)16(2)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSAJKUHHIRICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C#N)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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